Urea, N,N''-1,4-phenylenebis[N'-[3-(triethoxysilyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- is a compound that belongs to the class of organosilicon compounds. It is characterized by the presence of urea groups and triethoxysilyl groups attached to a phenylene backbone. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it useful in surface modification and immobilization applications .
Vorbereitungsmethoden
The synthesis of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- typically involves the reaction of 1,4-phenylenediamine with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The triethoxysilyl groups can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- has a wide range of scientific research applications, including:
Chemistry: It is used in the formation of self-assembled monolayers (SAMs) on various substrates, which are useful in surface modification and immobilization of molecules.
Biology: The compound can be used to immobilize enzymes and other biomolecules on surfaces, enhancing their stability and activity.
Industry: The compound is used in the production of advanced materials with tailored surface properties.
Wirkmechanismus
The mechanism of action of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- involves the formation of strong covalent bonds with surface atoms, leading to the formation of self-assembled monolayers (SAMs). These SAMs provide a stable and functionalized surface that can be used for various applications. The molecular targets and pathways involved in its action include the interaction with surface hydroxyl groups and the formation of siloxane bonds .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- include:
1-[3-(Triethoxysilyl)propyl]urea: This compound has similar functional groups but lacks the phenylene backbone.
γ-Ureidopropyltrimethoxysilane: This compound has a similar structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
3-Ureidopropyltrimethoxysilane: Another similar compound with trimethoxysilyl groups. The uniqueness of Urea, N,N’‘-1,4-phenylenebis[N’-[3-(triethoxysilyl)propyl]- lies in its phenylene backbone, which provides additional rigidity and stability to the compound.
Eigenschaften
CAS-Nummer |
668994-10-3 |
---|---|
Molekularformel |
C26H50N4O8Si2 |
Molekulargewicht |
602.9 g/mol |
IUPAC-Name |
1-(3-triethoxysilylpropyl)-3-[4-(3-triethoxysilylpropylcarbamoylamino)phenyl]urea |
InChI |
InChI=1S/C26H50N4O8Si2/c1-7-33-39(34-8-2,35-9-3)21-13-19-27-25(31)29-23-15-17-24(18-16-23)30-26(32)28-20-14-22-40(36-10-4,37-11-5)38-12-6/h15-18H,7-14,19-22H2,1-6H3,(H2,27,29,31)(H2,28,30,32) |
InChI-Schlüssel |
OCXIPDSLLGBIJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCNC(=O)NC1=CC=C(C=C1)NC(=O)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.